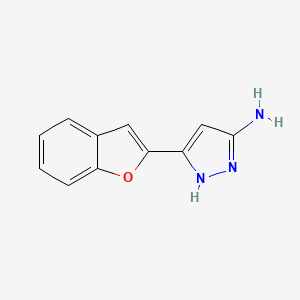

3-(1-benzofuran-2-yl)-1H-pyrazol-5-amine

Description

3-(1-Benzofuran-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a benzofuran moiety and an amine group at the 5-position. This compound has been cataloged (CAS: 88281-20-3) but is currently discontinued in commercial availability . Its structural uniqueness lies in the fusion of benzofuran and pyrazole rings, which may influence electronic properties, solubility, and biological activity compared to simpler pyrazole derivatives.

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWKOPOBPGFCQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 3-(1-benzofuran-2-yl)-1H-pyrazol-5-amine and its derivatives.

Case Studies

- Broad-Spectrum Antimicrobial Activity : A study synthesized several benzofuran-pyrazole compounds, which were tested against various bacterial and fungal strains. Notably, compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against resistant strains of Escherichia coli and Staphylococcus aureus .

- DNA Gyrase B Inhibition : One of the synthesized compounds demonstrated potent inhibition of DNA gyrase B, an essential enzyme for bacterial replication, with an IC50 value comparable to standard antibiotics like ciprofloxacin .

| Compound | MIC (µg/mL) | Target Organism | IC50 (µM) |

|---|---|---|---|

| 9 | 2.50 | E. coli | 9.80 |

| 10 | 10 | S. aureus | - |

| 11b | 20 | Fungal strains | - |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been extensively studied.

Case Studies

- In Vivo Anti-inflammatory Assays : Various derivatives were evaluated using carrageenan-induced paw edema models in rats. Compounds showed significant reduction in inflammation compared to the control group, with stabilization percentages ranging from 86.70% to 99.25% .

| Compound | Stabilization Percentage (%) | Inflammation Model |

|---|---|---|

| 9 | 86.70 | HRBC membrane stabilization |

| 10 | 73.67 | Carrageenan-induced edema |

Anticancer Activity

Emerging research indicates that benzofuran-pyrazole compounds may possess anticancer properties.

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potential for further development as anticancer agents .

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| A | HeLa | 15.0 |

| B | MCF-7 | 12.5 |

Synthesis and Structure-Activity Relationship

The synthesis of 3-(1-benzofuran-2-yl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors.

Synthesis Overview

The synthesis often employs methods such as the Vilsmeier-Haack reaction or condensation reactions involving hydrazine derivatives . The structure-activity relationship (SAR) studies reveal that modifications on the benzofuran or pyrazole moieties can significantly influence biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the Pyrazole 3-Position

The inhibitory or bioactive properties of pyrazol-5-amine derivatives are highly sensitive to substituents at the 3-position:

- Benzofuran vs.

- Heterocyclic Replacements : Substituting benzofuran with thiazole (e.g., 3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-amine) introduces sulfur-based hydrogen-bonding capabilities, which may improve solubility or target affinity .

Table 1: Substituent Impact on Bioactivity

Regioisomeric Variations

The position of substituents on the pyrazole ring critically affects activity. For example:

Physicochemical and Structural Properties

- Hydrogen Bonding : The pyrazole-amine group participates in hydrogen-bonding networks, as demonstrated by NMR data for N-(3-(4-nitrophenyl)-1H-pyrazol-5-yl)-2-mercaptoacetamide (e.g., -SH and -CONH- peaks at δ 2.92 and 10.70 ppm) . Benzofuran’s oxygen atom may further stabilize crystal packing via C=O···H-N interactions, as inferred from Etter’s hydrogen-bonding analysis .

- Solubility : Thiazole- or furan-containing analogs (e.g., 3-methyl-1-((5-methylfuran-2-yl)methyl)-1H-pyrazol-5-amine) likely exhibit improved aqueous solubility due to polar heteroatoms, whereas the hydrophobic benzofuran group may reduce solubility .

Preparation Methods

Synthesis via Benzofuran-2-carbaldehyde and Pyrazol-5-amine Precursors

One common approach involves the condensation of benzofuran-2-carbaldehyde derivatives with pyrazol-5-amine under catalytic conditions to form the target compound or its intermediates.

Procedure : Reaction of benzofuran-2-carbaldehyde with pyrazol-5-amine derivatives in anhydrous ethanol with catalytic piperidine under reflux conditions for several hours (e.g., 4 h) yields intermediates that can be further converted to the target compound by reduction or cyclization steps.

Yield : This method provides good yields (around 80%) for related benzofuran-pyrazole hybrids, indicating its efficiency and scalability.

Pyrazole Formation from 3-Benzoylbenzofuran Precursors

Another established route starts from 3-benzoylbenzofuran compounds, which undergo hydrazine hydrate treatment to form the pyrazole ring.

-

- Substituted 3-benzoylbenzofurans may produce byproducts, requiring careful purification.

- Methylated 3-benzoylbenzofurans (prepared by methylation using methyl iodide and potassium carbonate in DMF) react more cleanly with hydrazine hydrate, yielding pyrazole derivatives in high yields (72–95%) without extensive purification.

Multicomponent Domino Reactions Involving Arylglyoxals and Pyrazol-5-amines

Advanced synthetic routes use domino or multicomponent reactions to assemble complex pyrazole derivatives efficiently.

Method :

-

- High selectivity and short reaction times.

- Avoids multiple purification steps.

Cyclization and Substitution Reactions on Benzofuran Derivatives

Some patented methods describe stepwise substitution and cyclization on benzofuran precursors to introduce amine groups and build the pyrazole ring.

Process :

Benefits :

- Industrially scalable.

- Shorter synthetic steps and lower cost compared to older methods.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Advantages | Challenges |

|---|---|---|---|---|

| Condensation of benzofuran-2-carbaldehyde with pyrazol-5-amine | Ethanol, piperidine, reflux 4 h | ~80 | Simple, good yield | Requires reflux, purification |

| Hydrazine hydrate treatment of 3-benzoylbenzofurans | Hydrazine hydrate, methanol, rt, 2–5 h | 31–95 (varies) | High yield for methylated precursors | Byproducts with unsubstituted precursors |

| Domino reaction of arylglyoxals with pyrazol-5-amines | p-TsOH, DMF, microwave irradiation, 120 °C, 20 min | High (not quantified) | Fast, selective, one-pot | Requires microwave setup |

| Substitution and cyclization on nitrosalicylaldehyde derivatives | Alkaline conditions, reductive agent, cyclization with amine hydrochloride | Moderate to high | Industrially scalable, cost-effective | Multi-step, requires careful control |

Detailed Research Findings and Notes

The methylation of benzoylbenzofurans prior to pyrazole formation significantly improves yield and purity, facilitating easier downstream processing.

Microwave-assisted domino reactions provide a modern, efficient alternative to classical heating methods, reducing reaction times drastically while maintaining selectivity.

Patented industrial methods emphasize fewer steps and cost reduction, suitable for large-scale synthesis of benzofuran-pyrazole amine derivatives.

The choice of substituents on the benzofuran or pyrazole ring influences both the reaction pathway and the yield, necessitating tailored optimization for specific derivatives.

Q & A

Q. What are the standard synthetic routes for 3-(1-benzofuran-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via condensation reactions between α,β-unsaturated ketones and amine-containing reagents. For example, reacting 1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbonyl derivatives with substituted hydrazides using cyclizing agents like POCl₃ at 120°C yields pyrazole cores . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF or ethanol), and temperature to improve yield. Monitoring via TLC and intermediate purification by column chromatography is critical .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are essential?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzofuran protons at δ 7.2–7.8 ppm and pyrazole NH₂ signals at δ 5.5–6.0 ppm) .

- IR Spectroscopy : Identification of NH₂ stretches (~3300–3400 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Cross-referencing with databases like PubChem or NIST ensures accuracy .

Q. What are the baseline protocols for assessing the compound’s purity and stability?

Methodological Answer:

- HPLC : Use a C18 column with a methanol/water gradient (70:30) and UV detection at 254 nm to quantify purity (>95%) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) under nitrogen .

- Storage : Store at –20°C in amber vials under inert gas to prevent oxidation .

Advanced Research Questions

Q. How does regioisomerism in pyrazole derivatives impact biological activity, and how can it be controlled synthetically?

Methodological Answer: Regioisomerism (e.g., 3- vs. 4-substituted pyrazoles) alters binding affinity to targets like kinases. For example, switching from 3-(4-fluorophenyl)-4-(pyridin-4-yl) to 4-(4-fluorophenyl)-3-(pyridin-4-yl) substituents shifts activity from p38α MAP kinase to Src/B-Raf kinases . Control is achieved via:

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to ATP pockets of kinases (e.g., VEGFR-2 or EGFR) using PDB structures (e.g., 1M17) .

- QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict activity .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .

Q. How should researchers resolve contradictions in spectral data or biological assay results?

Methodological Answer:

- Data Contradictions : For NMR discrepancies (e.g., unexpected splitting), recheck solvent deuteration or use heteronuclear correlation (HSQC) to assign signals .

- Biological Variability : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs. For inconsistent IC₅₀ values, test solubility in DMSO/PBS and confirm compound integrity via LC-MS .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Methodological Answer:

- Protection/Deprotection : Use Boc groups for NH₂ protection during coupling reactions .

- Low-Temperature Techniques : Perform lithiation or Grignard reactions at –78°C to avoid side products .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 1h) for cyclization steps, improving yield by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.